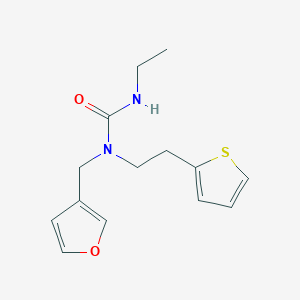![molecular formula C27H24N4O2 B2538317 N-(2,5-diméthylphényl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acétamide CAS No. 1189647-15-1](/img/structure/B2538317.png)
N-(2,5-diméthylphényl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.
Applications De Recherche Scientifique
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential anti-inflammatory and anticancer activities.
Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.
Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:
Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.
Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.
Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.
Industrial Production Methods
In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:
Refluxing conditions
Solvent choices: (e.g., dichloromethane, ethanol)
Use of automated reactors: to control temperatures and reaction times precisely.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Halogenation using halogens or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide for bromination.
Major Products
Oxidation: can yield carboxylic acids or ketones.
Reduction: often results in alcohols or amines.
Substitution: usually introduces halides into the molecule.
Mécanisme D'action
The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:
Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.
Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparing this compound to similar ones highlights its uniqueness:
2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.
2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.
In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.
Propriétés
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLFZWJXHUICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2538239.png)
![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)
![methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2538244.png)


![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2538253.png)


